Iodotrifluoromethane

説明

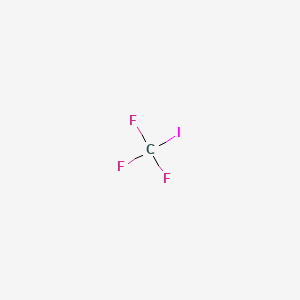

Iodotrifluoromethane (CF₃I, CAS 2314-97-8) is a halogenated methane derivative where three fluorine atoms and one iodine atom are bonded to a central carbon. It is a colorless, non-flammable gas with a molecular weight of 195.91 g/mol and a boiling point of -22.5°C . Additionally, it serves as a reagent in organic synthesis, particularly in radical trifluoromethylation reactions, leveraging its ability to generate CF₃ radicals under UV light or thermal conditions .

The U.S. Army proposed an exposure limit of 2,000 ppm for CF₃I, based on its lower cardiac sensitization risk compared to halons .

生物活性

Iodotrifluoromethane, commonly known as CF₃I, is a halogenated compound that has garnered attention for its potential applications as a fire extinguishing agent and its implications for human health and the environment. This article provides a detailed overview of the biological activity of CF₃I, focusing on its toxicity, mutagenicity, and effects on biological systems.

CF₃I is a colorless gas at room temperature with a molecular weight of 167.0 g/mol. It is primarily used as a substitute for halon fire suppressants due to its lower ozone depletion potential. However, its biological effects necessitate thorough investigation.

Inhalation Toxicity

Several studies have evaluated the inhalation toxicity of CF₃I. Key findings include:

- Acute Exposure Studies : In a series of inhalation studies with Sprague-Dawley rats, exposure to CF₃I at concentrations ranging from 10% to 32% resulted in significant lethality. Specifically, an acute lethal concentration (LC₅₀) was estimated to be greater than 27.4% for 15-minute exposures, with severe pulmonary effects observed in surviving animals .

- Subacute Exposure : Prolonged exposure (up to 90 days) at lower concentrations showed hematological changes, including reduced red blood cell counts and alterations in white blood cell profiles. Notably, significant changes were observed at concentrations above 640,000 mg/m³ .

| Study Type | Concentration (mg/m³) | Observations |

|---|---|---|

| Acute (15 min) | 2,000,000 | Mortality in most subjects |

| Subacute (30 days) | 640,000 | Hematological changes |

| Long-term (90 days) | 640,000 | Persistent reductions in RBC counts |

Cardiac Sensitization

CF₃I has been associated with cardiac sensitization risks. The U.S. Environmental Protection Agency (EPA) has established exposure limits based on studies indicating that concentrations above 0.2% can lead to adverse cardiac effects during emergency situations .

Mutagenicity and Genetic Toxicity

Research indicates that CF₃I possesses mutagenic properties:

- Ames Test Results : In the Ames test using various strains of Salmonella typhimurium, CF₃I demonstrated mutagenic activity, particularly inducing frame-shift mutations at higher concentrations .

- Micronucleus Assay : A mouse bone marrow micronucleus assay revealed elevated levels of micronuclei in polychromatic erythrocytes following exposure to CF₃I, further supporting its potential as a mutagen .

Case Studies

- Firefighter Exposure : A study examining firefighter exposure during simulated operations found that levels of CF₃I could pose significant health risks if not adequately monitored and controlled .

- Environmental Impact : Research into the atmospheric chemistry of CF₃I suggests it may have implications for ozone depletion; however, its short atmospheric lifetime reduces this risk compared to other halogenated compounds .

類似化合物との比較

Physical and Chemical Properties

CF₃I exhibits distinct reactivity and physical properties compared to analogous halogenated methanes (Table 1):

| Property | CF₃I | CF₃Br (Halon 1301) | CF₃Cl (CFC-13) | SF₆ |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 195.91 | 148.91 | 104.46 | 146.06 |

| Boiling Point (°C) | -22.5 | -57.7 | -81.4 | Sublimes at -63.6 |

| Ionization Energy (eV) | 10.45–13.25* | 13.25–17.7* | 14.1–18.2* | 15.7–19.3* |

| Ozone Depletion Potential (ODP) | 0.01 | 12–16 | 1.0 | 0 |

*Ionization energies derived from photoelectron spectra . CF₃I’s lower ionization energy facilitates radical generation in synthetic applications .

Toxicological Profile

準備方法

Catalytic Gas-Phase Reaction of Trifluoromethane with Iodine

The most industrially viable method for CF₃I production involves the reaction of trifluoromethane (CHF₃) with iodine (I₂) in the presence of oxygen and a catalyst. This process, detailed in US5892136A , employs a metal salt-supported carbonaceous catalyst to achieve high conversion rates and selectivity .

Reaction Mechanism and Conditions

The reaction proceeds via a free-radical mechanism, where oxygen acts as a co-catalyst to enhance iodine activation. The general equation is:

3 + \text{I}2 + \text{O}2 \xrightarrow{\text{catalyst}} \text{CF}3\text{I} + \text{HI} + \text{by-products}

Key parameters include:

-

Temperature : 250–400°C

-

Pressure : 0.1–2 MPa

-

Catalyst : Metal salts (e.g., Fe, Co, Ni) supported on activated carbon or graphite .

Catalyst Design and Performance

The carbonaceous carrier (e.g., activated carbon, graphite) provides a high surface area for metal salt dispersion. For example, a cobalt nitrate-coated graphite catalyst achieves 85% CHF₃ conversion and 92% CF₃I selectivity at 300°C . Oxygen flow rates (5–10 vol%) mitigate carbon deposition on the catalyst, extending its lifespan to over 1,000 hours .

Product Isolation and Iodine Recovery

The reaction mixture is cooled to separate gaseous CF₃I from unreacted CHF₃ and solid iodine. Distillation under pressure yields CF₃I with >99% purity, while iodine is recovered at 98% efficiency via gas-solid separation . Hastelloy reactors are preferred to resist corrosion from HI by-products .

Table 1: Catalytic Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 300–350°C | Maximizes CHF₃ conversion |

| Pressure | 0.5–1 MPa | Balances reaction kinetics |

| Oxygen Concentration | 5–7 vol% | Reduces carbon deposition |

| Catalyst Loading | 10–15 wt% metal salt | Enhances active sites |

Photochemical Synthesis from Trifluoroacetic Anhydride

An alternative route, described in US20220177394 , utilizes ultraviolet (UV) light to drive the reaction between trifluoroacetic anhydride (TFAA) and iodine . This method avoids high temperatures and catalysts, making it suitable for laboratory-scale synthesis.

Reaction Pathway

Under UV irradiation (254–365 nm), TFAA undergoes homolytic cleavage to generate trifluoroacetyl radicals, which react with iodine:

3\text{CO})2\text{O} \xrightarrow{h\nu} 2 \text{CF}3\text{CO}^\bullet \quad \text{(1)}

2 \rightarrow \text{CF}3\text{I} + \text{CO} + \text{I}^\bullet \quad \text{(2)}

The process achieves 70–75% yield after 6–8 hours, with CO and residual I₂ as primary by-products .

Advantages and Limitations

-

Pros : No catalyst required; mild conditions (25–50°C).

-

Cons : Lower scalability due to slow reaction rates; requires specialized UV reactors .

Table 2: Photochemical Synthesis Performance

| Condition | Value | Outcome |

|---|---|---|

| UV Wavelength | 300 nm | Optimal radical generation |

| Reaction Time | 8 hours | 75% yield |

| TFAA:I₂ Molar Ratio | 1:1.2 | Minimizes iodine excess |

Radiochemical Synthesis of [¹⁸F]Trifluoroiodomethane

For positron emission tomography (PET) applications, PMC11753608 details the synthesis of [¹⁸F]CF₃I via a photoredox-mediated pathway . This method isotopes CF₃I with fluorine-18, a radioactive tracer.

Procedure Overview

-

Precursor Preparation : CHF₂¹⁸F is generated via nucleophilic substitution.

-

Iodination : CHF₂¹⁸F reacts with iodine in the presence of KHMDS (potassium bis(trimethylsilyl)amide):

2^{18}\text{F} + \text{I}2 \xrightarrow{\text{KHMDS}} \text{CF}_2^{18}\text{FI} + \text{HI}

Critical Considerations

-

Reaction Time : 25 minutes to prevent radiolytic degradation.

-

Molar Activity : Achieves 50–70 GBq/μmol, suitable for PET imaging .

Comparative Analysis of CF₃I Synthesis Methods

Table 3: Method Comparison for Industrial and Laboratory Use

| Method | Scale | Yield | Purity | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Gas-Phase | Industrial (tonne) | 85–90% | >99% | High |

| Photochemical | Lab (gram) | 70–75% | 95–98% | Moderate |

| Radiochemical | Microscale (mg) | 60–65% | >95% | Low |

Emerging Trends and Challenges

Recent advancements focus on:

-

Catalyst Durability : Developing non-carbon supports (e.g., SiO₂) to reduce fouling .

-

Green Chemistry : Replacing TFAA with less corrosive precursors in photochemical routes .

-

Isotope Labeling : Improving molar activity in [¹⁸F]CF₃I for biomedical applications .

Challenges remain in minimizing by-products like iodopentafluoroethane (C₂F₅I) in gas-phase reactions and scaling photochemical processes without yield loss .

特性

IUPAC Name |

trifluoro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF3I/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAYJEUHKVESSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062325 | |

| Record name | Trifluoroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas; [Merck Index] Colorless compressed gas; [Alfa Aesar MSDS] | |

| Record name | Trifluoroiodomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2314-97-8 | |

| Record name | Trifluoroiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2314-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, trifluoroiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROIODOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42A379KB0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。